molecular formula C8H5F5N2O2 B2874357 2-Nitro-4-(1,1,2,2,2-pentafluoroethyl)aniline CAS No. 61007-51-0

2-Nitro-4-(1,1,2,2,2-pentafluoroethyl)aniline

Cat. No.: B2874357
CAS No.: 61007-51-0
M. Wt: 256.132
InChI Key: NSDADRWXGNPBNW-UHFFFAOYSA-N
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Description

2-Nitro-4-(1,1,2,2,2-pentafluoroethyl)aniline is a chemical compound with the molecular formula C8H5F5N2O2 It is known for its unique structural features, which include a nitro group and a pentafluoroethyl group attached to an aniline ring

Scientific Research Applications

2-Nitro-4-(1,1,2,2,2-pentafluoroethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-(1,1,2,2,2-pentafluoroethyl)aniline typically involves the nitration of 4-(1,1,2,2,2-pentafluoroethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent product quality and reducing the risk of hazardous conditions.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(1,1,2,2,2-pentafluoroethyl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, where the nitro group and pentafluoroethyl group influence the reactivity and orientation of the substituents.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides, and acyl chlorides in the presence of Lewis acids like aluminum chloride.

Major Products Formed

    Reduction: 2-Amino-4-(1,1,2,2,2-pentafluoroethyl)aniline.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-Nitro-4-(1,1,2,2,2-pentafluoroethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pentafluoroethyl group influences the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-(trifluoromethyl)aniline
  • 2-Nitro-4-(difluoromethyl)aniline
  • 2-Nitro-4-(fluoromethyl)aniline

Uniqueness

2-Nitro-4-(1,1,2,2,2-pentafluoroethyl)aniline is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric effects compared to other fluorinated aniline derivatives. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.

Properties

IUPAC Name

2-nitro-4-(1,1,2,2,2-pentafluoroethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5N2O2/c9-7(10,8(11,12)13)4-1-2-5(14)6(3-4)15(16)17/h1-3H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDADRWXGNPBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)(F)F)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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